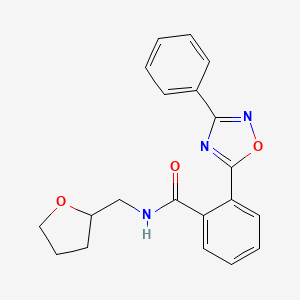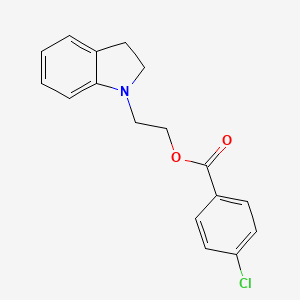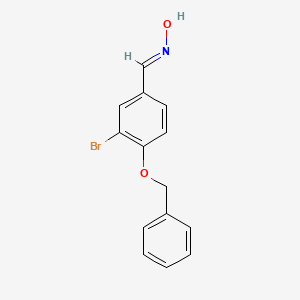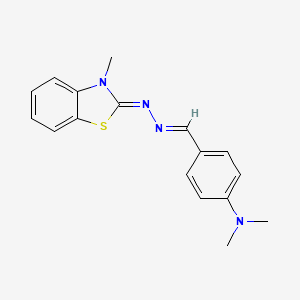
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-2-furanylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the reaction of appropriate precursor compounds. For example, oxadiazole derivatives have been synthesized from acetic acid, trimethoxybenzene, and substituted benzoyl chlorides, showcasing moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021). This demonstrates the versatility and potential biological relevance of compounds within this class.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives has been established through spectral analysis and X-ray diffraction studies. For instance, a compound featuring a thiophenyl and oxadiazolyl ethenyl benzamide moiety was analyzed, highlighting the significance of N–H···S, C–H···O, and N–H···O hydrogen bonds in stabilizing its crystal structure, along with π···π interactions (Sharma et al., 2016).
Chemical Reactions and Properties
The chemical behavior of oxadiazole compounds can include interactions leading to the formation of novel derivatives. For example, the reaction of benzylcyanide with nitric oxide in basic methanol can produce oxadiazole derivatives, showcasing the chemical reactivity and potential for generating diverse structural analogs (Bohle & Perepichka, 2009).
Scientific Research Applications
Anticancer Applications
- Compounds related to 2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-2-furanylmethyl)benzamide have been synthesized and evaluated for their anticancer activities. For instance, a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). Similarly, derivatives of 1,3,4-oxadiazole were synthesized and evaluated for their anticancer properties, with one compound showing significant activity against breast cancer cell lines (Salahuddin et al., 2014).
Anti-Inflammatory and Antioxidant Applications
- Derivatives of 1,3,4-oxadiazole, a class to which the compound belongs, have shown potential as anti-inflammatory agents. For instance, benzophenone appended oxadiazole derivatives exhibited cyclooxygenase-2 antagonist activity, leading to the amelioration of inflammatory paw edema (Puttaswamy et al., 2018).
Antimicrobial and Antitubercular Applications
- Some derivatives of 1,3,4-oxadiazole have been studied for their antimicrobial properties. For example, novel N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives were synthesized and screened for antitubercular activities, with some showing promising results against Mycobacterium tuberculosis (Nayak et al., 2016).
Herbicidal Applications
- Research into oxadiazole derivatives has also extended into the field of agriculture, particularly as herbicides. A study on 4-alkoxy/benzyloxyphenyltetrazoles and 1,3,4-oxadiazoles showed that some synthesized compounds had good herbicidal activity on certain plant species (Bao, 2008).
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-19(21-13-15-9-6-12-25-15)16-10-4-5-11-17(16)20-22-18(23-26-20)14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVGVRNLLVEOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(3aS,6aS)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544183.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5544202.png)



![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)
![3-amino-N-(2-furylmethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544239.png)
![2-amino-N-1-naphthyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5544249.png)
![N,N-dimethyl-1-[4-(4-morpholinyl)benzoyl]-5-indolinesulfonamide](/img/structure/B5544257.png)
![1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5544265.png)
![2-(4-chlorophenyl)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5544279.png)

![4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544287.png)